

Technical Support Center: Cefotaxime and Cefotaxime-d3 Reconstitution Stability

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Compound of Interest

Compound Name: Cefotaxime-d3

Cat. No.: B15556599

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This technical support center provides guidance on the reconstitution stability of Cefotaxime and its deuterated analog, **Cefotaxime-d3**. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research materials.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for reconstituting Cefotaxime?

A1: Cefotaxime sodium can be reconstituted with a variety of sterile diluents depending on the intended use. For laboratory purposes, Sterile Water for Injection is a common choice. Other compatible diluents include 0.9% Sodium Chloride Injection, 5% or 10% Dextrose Injection, and Lactated Ringer's Solution.^[1] It is crucial to avoid diluents with a pH above 7.5, such as Sodium Bicarbonate Injection, as Cefotaxime exhibits maximum stability in the pH range of 5-7.^[2]

Q2: How should I store reconstituted Cefotaxime solutions?

A2: The stability of reconstituted Cefotaxime is highly dependent on the storage temperature. For optimal stability, solutions should be stored under refrigeration (2-8°C) and protected from light.^{[3][4][5]} Solutions may also be frozen for long-term storage.^[6]

Q3: What is the stability of reconstituted Cefotaxime at different temperatures?

A3: At refrigerated temperatures (2-8°C), reconstituted Cefotaxime is stable for a longer duration, with some studies showing stability for up to 5-18 days with minimal degradation.[7][8] At room temperature (around 25°C), the stability is significantly reduced, typically to about 24 hours.[3][8] At elevated temperatures (e.g., 45°C), degradation is rapid, with significant loss of potency within a few hours.[8]

Q4: I've noticed a color change in my reconstituted Cefotaxime solution. Is it still usable?

A4: Reconstituted Cefotaxime solutions are typically pale yellow.[8] An increase in the intensity of the yellow color, potentially progressing to reddish-yellow, is an indication of degradation.[8][9] While a slight color change may not always signify a critical loss of potency, it is a sign of instability, and for sensitive applications, a freshly prepared solution is recommended.

Q5: What is the reconstitution stability of **Cefotaxime-d3**?

A5: Specific stability studies on reconstituted **Cefotaxime-d3** are not readily available in the published literature. **Cefotaxime-d3** is primarily used as an internal standard in analytical methods, such as LC-MS.[10] Due to the kinetic isotope effect, deuterated compounds can sometimes exhibit slightly slower degradation rates. However, in the absence of specific data, it is a conservative and recommended approach to assume that the stability of reconstituted **Cefotaxime-d3** is comparable to that of non-deuterated Cefotaxime. Therefore, the same storage conditions and handling precautions should be applied.

Q6: What are the known degradation products of Cefotaxime?

A6: The degradation of Cefotaxime in aqueous solutions can occur through the cleavage of the β -lactam ring and deacetylation of the side chain.[2][11] In acidic conditions, the deacetylated derivative can form a lactone.[11] At least three decomposition products have been observed in stability studies.[7]

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Unexpectedly low analytical signal for Cefotaxime/Cefotaxime-d3.	Degradation of the reconstituted solution due to improper storage (e.g., prolonged time at room temperature, exposure to light).	Prepare a fresh solution from the lyophilized powder. Always store reconstituted solutions at 2-8°C and protect from light. For long-term use, consider preparing aliquots and freezing them.
High variability in experimental results.	Inconsistent concentration of the active compound due to ongoing degradation.	Ensure that all samples and standards are prepared fresh and handled consistently. If using a stock solution over a period, perform a stability check to confirm its concentration.
Visible particulates or cloudiness in the reconstituted solution.	Incomplete dissolution or precipitation of the compound. This could also indicate significant degradation.	Ensure the lyophilized powder is fully dissolved by gentle swirling or vortexing. If particulates persist, do not use the solution. Prepare a fresh solution.
pH of the reconstituted solution is outside the optimal range of 5-7.	Use of an inappropriate diluent or buffer.	Reconstitute with a recommended neutral diluent like Sterile Water for Injection or 0.9% Sodium Chloride. If a buffer is required, ensure its pH is within the stable range for Cefotaxime.

Data on Reconstitution Stability of Cefotaxime

Table 1: Stability of Reconstituted Cefotaxime in Various Diluents and Temperatures

Diluent	Concentration	Temperature	Stability Duration	Potency Loss/Observation
0.9% Sodium Chloride	50 mg/mL	5°C	18 days	< 3% decomposition[7]
0.9% Sodium Chloride	50 mg/mL	25°C	1 day	< 10% loss in potency[7]
Sterile Water for Injection	100 mg/mL	5°C	5 days	Stable[8]
Sterile Water for Injection	100 mg/mL	25°C	24 hours	Stable[8]
Sterile Water for Injection	100 mg/mL	45°C	2 hours	Stable[8]
5% Dextrose or 0.9% NaCl	Not specified	-10°C	112 days	Stable[12]
5% Dextrose or 0.9% NaCl	Not specified	4°C	22 days	Stable[12]
5% Dextrose or 0.9% NaCl	Not specified	24°C	1 day	Stable[12]

Experimental Protocols

Protocol for Assessing Reconstitution Stability of Cefotaxime

This protocol outlines a general method for determining the stability of reconstituted Cefotaxime using High-Performance Liquid Chromatography (HPLC).

1. Materials:

- Cefotaxime sodium powder
- Selected diluent (e.g., Sterile Water for Injection, 0.9% Sodium Chloride)

- HPLC system with a UV detector
- C18 HPLC column
- Mobile phase (e.g., a mixture of a suitable buffer like phosphate buffer and an organic solvent like acetonitrile)
- Volumetric flasks and pipettes
- pH meter
- Temperature-controlled storage units (refrigerator, incubator)

2. Reconstitution of Cefotaxime:

- Accurately weigh a known amount of Cefotaxime sodium powder.
- Reconstitute with a precise volume of the chosen diluent to achieve the desired concentration (e.g., 1 mg/mL).
- Ensure complete dissolution by gentle mixing.
- Measure and record the initial pH of the solution.

3. Stability Study Design:

- Divide the reconstituted solution into several aliquots in appropriate containers (e.g., amber vials to protect from light).
- Store the aliquots under different temperature conditions (e.g., 2-8°C and 25°C).
- At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours for room temperature; 0, 1, 3, 5, 7 days for refrigerated), withdraw an aliquot from each storage condition for analysis.

4. HPLC Analysis:

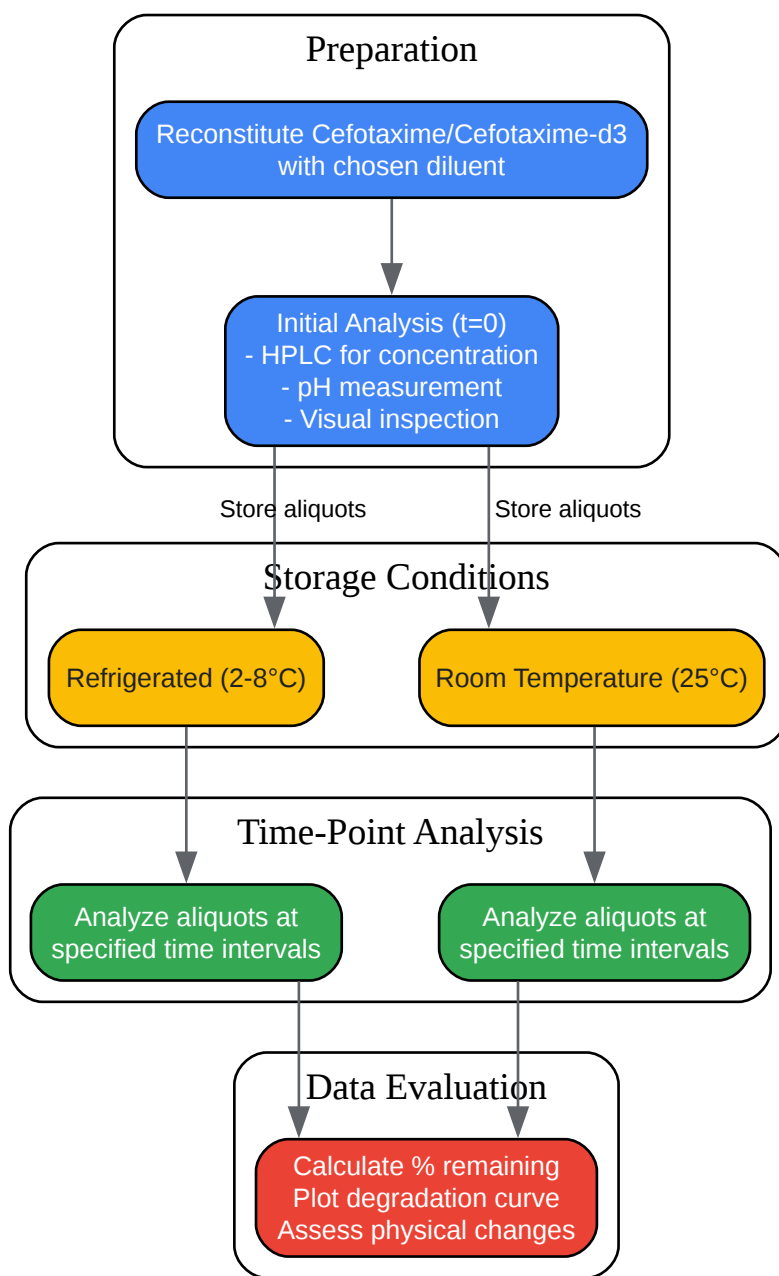
- Prepare a calibration curve using freshly prepared Cefotaxime standards of known concentrations.

- Set up the HPLC system with the appropriate column and mobile phase. Set the UV detector to a suitable wavelength for Cefotaxime (e.g., 254 nm).
- Inject the standards and the samples from the stability study.
- Record the peak area of Cefotaxime in each chromatogram.

5. Data Analysis:

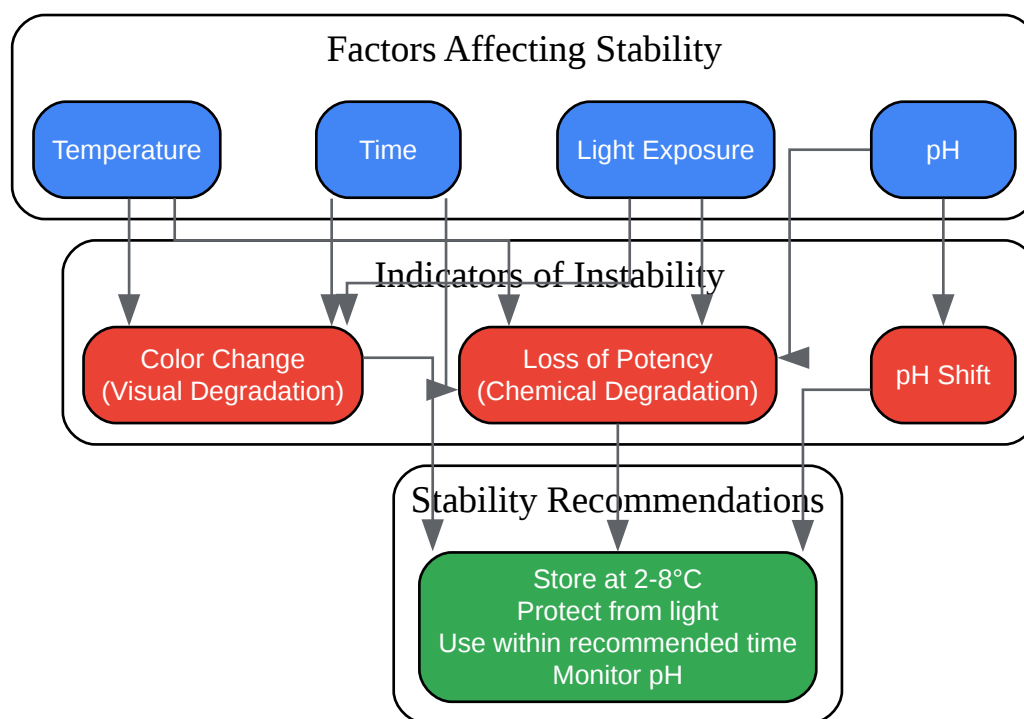
- Using the calibration curve, determine the concentration of Cefotaxime in each sample at each time point.
- Calculate the percentage of Cefotaxime remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage of Cefotaxime remaining versus time for each storage condition.
- Observe any changes in physical appearance (color, clarity) and pH at each time point.

Visualizations



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Caption: Workflow for Cefotaxime reconstitution stability testing.



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Caption: Factors influencing Cefotaxime stability and recommended practices.

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